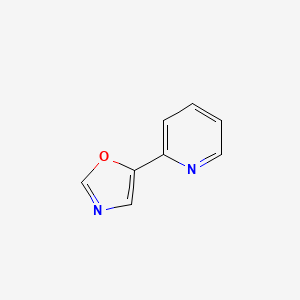

5-(2-Pyridyl)-1,3-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-2-yl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c1-2-4-10-7(3-1)8-5-9-6-11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMKXMDGONYZHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353190 | |

| Record name | 5-(2-Pyridyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70380-73-3 | |

| Record name | 5-(2-Pyridyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(2-Pyridyl)-1,3-oxazole (CAS: 70380-73-3): Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridyl-Oxazole Scaffold

The fusion of pyridine and oxazole rings creates a class of heterocyclic compounds with significant utility in medicinal chemistry and material science. 5-(2-Pyridyl)-1,3-oxazole, also known by its IUPAC name 2-(1,3-oxazol-5-yl)pyridine, represents a core scaffold that has garnered attention for its role as a versatile building block in the synthesis of more complex, biologically active molecules. The unique electronic properties and structural rigidity of the pyridyl-oxazole moiety make it an attractive pharmacophore for designing ligands that can interact with a variety of biological targets.[1][2]

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a common motif in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The pyridine ring, a six-membered aromatic heterocycle, is also a prevalent feature in many pharmaceuticals, contributing to aqueous solubility and the ability to form crucial hydrogen bonds with biological macromolecules. The combination of these two rings in this compound results in a molecule with a distinct dipole moment and potential for diverse molecular interactions, making it a valuable asset in the drug discovery process.[3]

This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and its applications as a foundational element in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective use in research and development. The following table summarizes its key properties.

| Property | Value | Source |

| CAS Number | 70380-73-3 | [4] |

| Molecular Formula | C₈H₆N₂O | [4] |

| Molecular Weight | 146.15 g/mol | [5] |

| Appearance | Clear yellow liquid | [4] |

| IUPAC Name | 2-(1,3-oxazol-5-yl)pyridine | [4] |

| Purity (by GC) | ≥96.0% | [4] |

| Refractive Index (@ 20°C) | 1.5955-1.6005 | [4] |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and oxazole rings. The chemical shifts and coupling constants will be indicative of the electronic environment of each proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbons in the heterocyclic rings are particularly informative for structural confirmation.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the C-H, C=N, C=C, and C-O-C stretching and bending vibrations within the pyridyl and oxazole rings.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 146. The fragmentation pattern can provide further structural information.

Synthesis of this compound: The Van Leusen Reaction

The Van Leusen oxazole synthesis is a robust and widely employed method for the formation of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[6] This reaction is particularly valuable for its reliability and the mild conditions under which it can be performed.

Reaction Principle

The reaction proceeds through the deprotonation of TosMIC by a base, followed by a nucleophilic attack on the aldehyde carbonyl. The resulting intermediate then undergoes cyclization and subsequent elimination of p-toluenesulfinic acid to yield the 5-substituted oxazole.[7]

Caption: Van Leusen Reaction Workflow for this compound Synthesis.

Detailed Experimental Protocol

The following is a representative, field-proven protocol for the synthesis of this compound based on the Van Leusen reaction.

Materials:

-

Pyridine-2-carboxaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyridine-2-carboxaldehyde (1.0 equivalent).

-

Addition of Reagents: Add anhydrous methanol to dissolve the aldehyde. To this solution, add tosylmethyl isocyanide (1.1 equivalents) and anhydrous potassium carbonate (2.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.[8] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Partition the residue between dichloromethane and water. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Self-Validating System: The identity and purity of the synthesized compound must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and compared with established data. The purity should also be assessed by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Applications in Drug Discovery and Medicinal Chemistry

The pyridyl-oxazole scaffold is a privileged structure in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets.[7] While specific biological activities for this compound are not extensively documented in publicly available literature, its derivatives have shown significant promise in various therapeutic areas.

As a Scaffold for Bioactive Molecules

The structural and electronic features of this compound make it an ideal starting point for the synthesis of more complex molecules with potential therapeutic applications. The nitrogen atoms in both the pyridine and oxazole rings can act as hydrogen bond acceptors, while the aromatic systems can participate in π-π stacking interactions with aromatic residues in protein binding sites.

Caption: Applications of the this compound scaffold in medicinal chemistry.

Examples of Biologically Active Pyridyl-Oxazole Derivatives

-

Anticancer Agents: Polyheteroaryl compounds containing oxazole and pyridine units have been investigated as G-quadruplex DNA interactive compounds and have shown antiproliferative activity against various cancer cell lines.[2][8]

-

Antimicrobial Agents: The oxazole nucleus is a key component in a number of compounds with antibacterial and antifungal properties.[1]

-

Kinase Inhibitors: The rigid structure of the pyridyl-oxazole scaffold makes it suitable for the design of inhibitors that target the ATP-binding site of kinases, which are crucial in many disease pathways.

Conclusion and Future Perspectives

This compound is a valuable heterocyclic compound with a straightforward and efficient synthetic route via the Van Leusen reaction. Its physicochemical and spectroscopic properties make it a well-characterized building block for further chemical modifications. The inherent features of the pyridyl and oxazole rings bestow upon its derivatives a high potential for biological activity, particularly in the realm of drug discovery.

Future research efforts will likely focus on the synthesis of libraries of this compound derivatives and their screening against a wide array of biological targets. The exploration of its utility in materials science, for instance, in the development of organic light-emitting diodes (OLEDs) or sensors, also presents an exciting avenue for investigation. As our understanding of the structure-activity relationships of pyridyl-oxazole compounds deepens, the importance of this compound as a key intermediate is set to grow.

References

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. H34123.03 [thermofisher.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of 5-(2-Pyridyl)-1,3-oxazole

Introduction

5-(2-Pyridyl)-1,3-oxazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a pyridine ring linked to an oxazole ring, imparts unique electronic and coordination properties that make it a valuable scaffold for the design of novel therapeutic agents and functional materials. The oxazole moiety is a cornerstone in the development of new therapeutic agents due to its diverse pharmacological activities.[2][3] This guide provides a comprehensive analysis of the molecular structure, bonding, and physicochemical properties of this compound, offering insights for researchers, scientists, and drug development professionals.

Molecular Structure and Bonding

The molecular formula of this compound is C8H6N2O.[4][5] The structure consists of a pyridine ring and a 1,3-oxazole ring connected by a C-C single bond. Both rings are aromatic, contributing to the overall planarity and stability of the molecule.

Bonding Analysis

The bonding within this compound is characterized by a combination of sigma (σ) and pi (π) bonds. The atoms within each ring are sp2 hybridized, forming a framework of σ bonds. The remaining p-orbitals on each atom overlap to form a delocalized π-electron system across both the pyridine and oxazole rings. This extended conjugation influences the molecule's electronic properties, including its absorption and emission spectra.[6]

The nitrogen atom in the pyridine ring and the nitrogen and oxygen atoms in the oxazole ring possess lone pairs of electrons that contribute to the molecule's basicity and ability to coordinate with metal ions. The oxazole ring is a weak base, with the conjugate acid having a pKa of 0.8.[7]

Physicochemical Properties

This compound is typically a clear yellow liquid at room temperature.[4] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H6N2O | [4][5] |

| Molar Mass | 146.149 g/mol | [5] |

| CAS Number | 70380-73-3 | [4][5] |

| Appearance | Clear yellow liquid | [4] |

| Refractive Index | 1.5955-1.6005 @ 20°C | [4] |

Spectroscopic Characterization

The structure of this compound and its derivatives can be elucidated using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for confirming the molecular structure. In related pyridine-oxadiazole derivatives, aromatic proton signals typically appear in the range of 6.80–8.40 ppm.[8] For this compound, distinct signals would be expected for the protons on both the pyridine and oxazole rings.

Infrared (IR) Spectroscopy

FTIR spectroscopy can identify the characteristic functional groups. For similar pyridine-oxadiazole compounds, absorption bands for the –C=N functional group appear within 1544–1617 cm⁻¹.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which can provide further structural information.

Computational Analysis and X-ray Crystallography

Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometric parameters of molecules, and these theoretical values show exceptional agreement with experimental data from X-ray crystallography.[2] Such computational studies can elucidate the electronic structure and reactivity of this compound.

Synthesis of this compound

The van Leusen oxazole synthesis is a widely used and efficient method for the preparation of oxazole derivatives.[9] This reaction typically involves the use of tosylmethylisocyanide (TosMIC).[9] A reported synthesis of this compound involves the reaction with potassium carbonate in methanol at 65°C for 4 hours under an inert atmosphere with reflux.[10]

Experimental Protocol: van Leusen Oxazole Synthesis

The following is a generalized protocol for the synthesis of 5-substituted oxazoles, which can be adapted for this compound.

-

Dissolve the aldehyde starting material (e.g., pyridine-2-carbaldehyde) in a suitable solvent such as methanol or a mixture of DME and methanol.

-

Add an equimolar amount of tosylmethylisocyanide (TosMIC).

-

Add a base, such as potassium carbonate, to the reaction mixture.

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Development and Materials Science

The structural motif of this compound is found in various biologically active compounds and functional materials. Oxazole derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[9] The pyridine moiety can act as a ligand, allowing for the formation of metal complexes with interesting photophysical and catalytic properties.[6]

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. researchgate.net [researchgate.net]

- 7. Oxazole - Wikipedia [en.wikipedia.org]

- 8. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

theoretical calculations for 5-(2-Pyridyl)-1,3-oxazole

An In-Depth Technical Guide to the Theoretical Calculation of 5-(2-Pyridyl)-1,3-oxazole

Foreword: Bridging Theory and Application

As a Senior Application Scientist, my focus lies at the intersection of computational theory and practical, real-world application. The molecule this compound is not merely a collection of atoms; it is a scaffold of significant interest in medicinal chemistry and materials science.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][3] Understanding this molecule at a fundamental quantum level is paramount to rationally designing more potent analogues and novel materials. This guide eschews a simple recitation of steps; instead, it provides a validated, logical framework for the theoretical investigation of this compound, explaining the causality behind each computational choice to ensure a robust and reproducible in-silico analysis.

Part 1: The Computational Philosophy and Methodological Framework

The primary goal of a theoretical investigation is to construct a digital model of the molecule that accurately predicts its geometric, electronic, and spectroscopic properties. For organic heterocyclic systems like pyridyl-oxazoles, Density Functional Theory (DFT) offers an exceptional balance of computational cost and accuracy.[4]

The Choice of Method: Why DFT and B3LYP?

We select DFT because it calculates the electronic structure of a many-body system using its electron density, which is a function of only three spatial variables, rather than the complex wave function of all electrons. This makes it computationally feasible for molecules of this size.

Within DFT, numerous functionals exist. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is our choice for this study.[4][5] This is a field-proven decision for several reasons:

-

Expertise & Experience: B3LYP has a long track record of providing reliable results for the geometries and electronic properties of a vast range of organic molecules, including nitrogen and oxygen-containing heterocycles.[5][6]

-

Trustworthiness: It incorporates a portion of the exact Hartree-Fock exchange, which corrects for some of the self-interaction error inherent in pure DFT functionals, leading to more accurate predictions of properties like HOMO-LUMO gaps.

The Basis Set: Selecting 6-311++G(d,p)

A basis set is a set of mathematical functions used to build the molecular orbitals. Our choice, the 6-311++G(d,p) basis set, is deliberate:

-

6-311G : This indicates a triple-zeta valence basis set, providing a high degree of flexibility for valence electrons, which are crucial for chemical bonding and reactivity.

-

++ : The first + adds diffuse functions on heavy (non-hydrogen) atoms, and the second + adds them on hydrogen atoms. These functions are essential for accurately describing systems with lone pairs or delocalized electrons, such as the pyridine and oxazole rings.

-

(d,p) : These are polarization functions (d on heavy atoms, p on hydrogen atoms). They allow for the distortion of atomic orbitals within the molecule, which is critical for accurately modeling bond angles and electronic distributions in cyclic systems.

This combination of B3LYP/6-311++G(d,p) provides a robust, well-validated level of theory for obtaining high-quality, publication-ready data for our target molecule.[4]

The Computational Workflow

A successful theoretical analysis follows a logical progression. The workflow described here is designed to be self-validating at each stage, ensuring that subsequent calculations are based on a physically realistic and stable molecular structure.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. irjweb.com [irjweb.com]

- 5. researchgate.net [researchgate.net]

- 6. DFT and TD-DFT study of isomeric 5-(pyridyl)-1,3,4-oxadiazol-2-thiones and 2-methylthio-5-(pyridyl)-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential Biological Activity of 5-(2-Pyridyl)-1,3-oxazole: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the fusion of distinct heterocyclic rings into a single molecular entity often yields compounds with remarkable biological activities. The 5-(2-Pyridyl)-1,3-oxazole core represents such a privileged scaffold, combining the electron-deficient nature of the pyridine ring with the versatile chemical properties of the oxazole moiety. While extensive research has been conducted on a wide array of oxazole derivatives, the specific biological profile of this compound remains an area of burgeoning interest.[1][2] This guide aims to provide a comprehensive technical overview of the potential biological activities of this compound, drawing upon data from closely related analogs to inform researchers and drug development professionals. We will delve into the probable anticancer and antimicrobial properties, explore potential mechanisms of action, and provide detailed, field-proven experimental protocols to facilitate further investigation into this promising molecule.

Section 1: The this compound Scaffold - A Synthesis of Potential

The 1,3-oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom.[1][2] This structure is a common motif in numerous natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][3] The pyridine ring, a six-membered aromatic heterocycle, is also a cornerstone in drug design, renowned for its ability to engage in hydrogen bonding and other key interactions with biological targets. The combination of these two rings in the this compound structure suggests a high potential for diverse biological activities.

Section 2: Anticipated Biological Activities and Mechanistic Insights

Based on the established bioactivities of analogous compounds, this compound is predicted to exhibit significant potential in two primary therapeutic areas: oncology and infectious diseases.

Potential Anticancer Activity

Derivatives of 1,3-oxazole and those containing a pyridine moiety have demonstrated considerable efficacy against various cancer cell lines.[4][5][6][7][8] The cytotoxic effects are often attributed to a range of mechanisms, making this class of compounds a rich area for cancer research.

2.1.1 Postulated Mechanisms of Anticancer Action

While direct evidence for this compound is pending, the following mechanisms are plausible based on studies of related compounds:

-

Inhibition of Protein Kinases: Many heterocyclic compounds, including those with pyridyl-oxazole-like structures, function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival.[3]

-

Induction of Apoptosis: The oxadiazole moiety, structurally similar to oxazole, has been implicated in inducing apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways.[9] This is a desirable characteristic for an anticancer agent as it eliminates cancer cells in a controlled manner.

-

Disruption of Microtubule Dynamics: Certain oxazole derivatives have been shown to interfere with microtubule polymerization, a critical process for cell division.[7][8] This disruption leads to cell cycle arrest and ultimately, cell death.

Caption: Postulated Anticancer Mechanisms of Action.

2.1.2 Inferred Cytotoxic Profile

Studies on compounds with similar structures, such as 5-(oxazol-2-yl)pyrimidine derivatives, have shown potent cytotoxic activity against a range of human cancer cell lines.[4] For instance, certain derivatives exhibited significant potency against cervical (SiHa), lung (A549), breast (MCF-7), and colon (Colo-205) cancer cells.[4] Similarly, 5-(2-amino-3-pyridyl)-2-thioxo-3H-1,3,4-oxadiazole derivatives have also demonstrated cytotoxic effects.[5][10]

| Analogous Compound Class | Cancer Cell Lines | Observed Activity |

| 5-(Oxazol-2-yl)pyrimidine derivatives | SiHa, A549, MCF-7, Colo-205 | Superior cytotoxic potency[4] |

| 5-(2-Amino-3-pyridyl)-1,3,4-oxadiazole derivatives | Various human tumor cell lines | Cytotoxic activity[5][10] |

| Sulfonylated 1,3-oxazole-4-carbonitriles | Neuroblastoma (Kelly, SHSY5Y) | Efficient and selective cytotoxicity[11] |

Potential Antimicrobial Activity

The oxazole and pyridine moieties are present in numerous compounds with established antimicrobial properties.[1][12][13] Therefore, it is highly probable that this compound possesses activity against a spectrum of bacterial and fungal pathogens.

2.2.1 Postulated Mechanisms of Antimicrobial Action

The antimicrobial effects of related compounds are often attributed to:

-

Inhibition of Essential Enzymes: Heterocyclic compounds can inhibit enzymes vital for microbial survival, such as those involved in cell wall synthesis, DNA replication, or protein synthesis.

-

Disruption of Cell Membrane Integrity: Some compounds can interact with and disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death.

-

Interference with Biofilm Formation: The ability to inhibit biofilm formation is a critical aspect of antimicrobial activity, as biofilms protect microorganisms from antibiotics and host immune responses.

Caption: Postulated Antimicrobial Mechanisms of Action.

2.2.2 Anticipated Antimicrobial Spectrum

Research on various oxazole derivatives has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][13] For example, some derivatives have shown efficacy against Staphylococcus aureus, Streptococcus pyogenes (Gram-positive), Pseudomonas aeruginosa, and Escherichia coli (Gram-negative).[12]

| Microorganism Type | Example Species | Activity in Analogous Compounds |

| Gram-positive Bacteria | Staphylococcus aureus, Streptococcus pyogenes | Good antimicrobial activity[12] |

| Gram-negative Bacteria | Pseudomonas aeruginosa, Escherichia coli | Good antimicrobial activity[12] |

| Fungi | Candida albicans, Aspergillus niger | Antifungal activity[1] |

Section 3: Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound, the following detailed protocols for in vitro assays are recommended.

Protocol for In Vitro Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

3.1.1 Materials

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)[14]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

CO₂ incubator

-

Microplate reader

3.1.2 Step-by-Step Methodology

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).

-

Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Caption: Workflow for the MTT Assay.

Protocol for In Vitro Antimicrobial Activity: The Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.[16][17]

3.2.1 Materials

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Bacterial strains (e.g., S. aureus, E. coli) and/or fungal strains (e.g., C. albicans)

-

Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile Petri dishes

-

Sterile cotton swabs

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes

-

Incubator

-

Positive control (standard antibiotic, e.g., ciprofloxacin)

-

Negative control (solvent used to dissolve the compound)

3.2.2 Step-by-Step Methodology

-

Preparation of Inoculum:

-

Prepare a fresh overnight culture of the test microorganism in a suitable broth.

-

Adjust the turbidity of the culture to match the 0.5 McFarland standard.

-

-

Inoculation of Agar Plates:

-

Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

-

Evenly swab the entire surface of the MHA or SDA plate to create a uniform lawn of the microorganism.[18]

-

-

Well Preparation and Compound Addition:

-

Aseptically punch wells of 6-8 mm in diameter into the agar plate using a sterile cork borer.[16]

-

Carefully add a defined volume (e.g., 50-100 µL) of the this compound solution at different concentrations into the respective wells.[16]

-

Add the positive and negative controls to separate wells on the same plate.

-

-

Incubation:

-

Allow the plates to stand for about 30 minutes to permit the diffusion of the compound into the agar.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.[19]

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[19]

-

A larger zone of inhibition indicates greater antimicrobial activity.

-

Caption: Workflow for the Agar Well Diffusion Assay.

Section 4: Concluding Remarks and Future Directions

The this compound scaffold holds considerable promise as a template for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. While direct experimental data on this specific molecule is limited, the wealth of information available for structurally related compounds provides a strong rationale for its investigation. The detailed experimental protocols provided in this guide offer a clear path forward for researchers to elucidate the biological activity of this compound. Future studies should focus on synthesizing this compound and its derivatives, followed by a comprehensive evaluation of their in vitro and in vivo efficacy and safety profiles. Such endeavors will be crucial in unlocking the full therapeutic potential of this intriguing heterocyclic scaffold.

References

- 1. iajps.com [iajps.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1,3‐Oxazoles as Anticancer Compounds - ChemistryViews [chemistryviews.org]

- 7. researchgate.net [researchgate.net]

- 8. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.qub.ac.uk [pure.qub.ac.uk]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. cbijournal.com [cbijournal.com]

- 13. medicopublication.com [medicopublication.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. atcc.org [atcc.org]

- 16. botanyjournals.com [botanyjournals.com]

- 17. chemistnotes.com [chemistnotes.com]

- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. hereditybio.in [hereditybio.in]

The Ascendant Role of 5-(2-Pyridyl)-1,3-oxazole: A Technical Guide for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of heterocyclic chemistry, the fusion of a pyridine and an oxazole ring into a single molecular entity has given rise to a class of compounds with remarkable versatility. Among these, 5-(2-Pyridyl)-1,3-oxazole stands out as a scaffold of significant interest, demonstrating a breadth of applications that span medicinal chemistry, catalysis, and materials science. Its unique electronic properties, arising from the electron-withdrawing nature of the pyridine ring and the electron-rich character of the oxazole moiety, coupled with its bidentate chelating ability, make it a compelling building block for the design of novel functional molecules. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering field-proven insights and detailed methodologies to empower researchers in their scientific endeavors.

I. The Synthetic Cornerstone: The Van Leusen Oxazole Synthesis

The construction of the this compound core is most effectively achieved through the Van Leusen oxazole synthesis. This powerful reaction leverages the versatility of tosylmethyl isocyanide (TosMIC) as a C2-N1 synthon, reacting with an aldehyde to form the oxazole ring. The choice of 2-pyridinecarboxaldehyde as the aldehyde precursor directly furnishes the desired pyridyl substitution at the 5-position of the oxazole ring.

The underlying mechanism of the Van Leusen oxazole synthesis is a well-established multi-step process that proceeds with high efficiency.

Experimental Protocol: Synthesis of this compound

This protocol provides a generalized procedure for the synthesis of this compound based on the Van Leusen reaction. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Materials:

-

2-Pyridinecarboxaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-pyridinecarboxaldehyde (1.0 eq), TosMIC (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous methanol to the flask to achieve a suitable concentration (e.g., 0.1 M).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the methanol under reduced pressure.

-

Extraction: To the residue, add water and extract with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by flash chromatography on silica gel to obtain this compound.

Note on Modern Variations: Microwave-assisted Van Leusen synthesis has been reported to significantly reduce reaction times.[1] The use of a pressure reactor can also shorten the reaction time from hours to minutes.[2]

II. A Versatile Ligand in Coordination Chemistry and Catalysis

The presence of two nitrogen atoms with available lone pairs in a bidentate N,N'-chelation motif makes this compound an excellent ligand for a variety of metal ions. The resulting metal complexes have shown significant promise in catalysis.

Coordination Modi and Resulting Complex Geometry

The pyridyl and oxazole nitrogen atoms coordinate to a metal center, forming a stable five-membered chelate ring. The geometry of the resulting complex is influenced by the metal ion, its oxidation state, and the other coordinating ligands.

Catalytic Applications: A Focus on Olefin Polymerization

Vanadium complexes incorporating pyridyl-oxazole-based ligands have been investigated as catalysts for ethylene polymerization and copolymerization with norbornene.[3] The electronic and steric properties of the ligand, which can be tuned by substitution on either the pyridine or oxazole ring, have a considerable impact on the catalytic performance and the properties of the resulting polymers.

| Catalyst System | Activity (kg PE / (mol V * h)) | Norbornene Incorporation (%) | Reference |

| Vanadium complex with methyl-substituted (oxazolinyl)-oxazole ligand | up to 4800 | Varies with ligand structure | [3] |

III. A Privileged Scaffold in Medicinal Chemistry

The this compound moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity. This has led to the development of numerous derivatives with potent pharmacological activities.

Anticancer Activity: Inhibition of Rho-Associated Protein Kinase (ROCK)

Certain polyheteroaryl compounds containing oxazole and pyridine units have been identified as potent inhibitors of Rho-associated protein kinase (ROCK).[4][5] The ROCK signaling pathway is implicated in various cellular processes that are crucial for cancer progression, including cell proliferation, motility, and invasion.[6] Inhibition of ROCK, therefore, represents a promising strategy for cancer therapy.

While the precise binding mode of this compound itself with ROCK has not been detailed, related pyridylthiazole-based ureas have been co-crystallized with ROCK, revealing key interactions within the ATP-binding pocket.[6] These studies provide a structural basis for the rational design of more potent and selective pyridyl-oxazole-based ROCK inhibitors.

Fungicidal Properties

Novel pyridyl-oxazole carboxamides have demonstrated significant fungicidal activity against various plant pathogenic fungi. This highlights the potential of the this compound scaffold in the development of new agrochemicals.

IV. Photophysical Properties and Materials Science Applications

The conjugated π-system of this compound gives rise to interesting photophysical properties, making it a candidate for applications in materials science, such as in organic light-emitting diodes (OLEDs) and fluorescent probes. The photophysical properties are often sensitive to the solvent environment.

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |

| 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative | Water (pH 5.0) | - | ~467 | - | [7] |

| 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative | Water (pH 7.0) | - | ~508 | - | [7] |

| 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivative | DMSO | - | - | Improved emission | [7] |

| Pyridyl-substituted 1,3,4-oxadiazole derivatives | Various | Positive solvatochromism | Bathochromic shift with increasing solvent polarity | - | [8] |

Note: Data for the specific this compound is limited; the table presents data for closely related structures to illustrate the expected photophysical behavior.

The observed solvatochromism, a shift in the absorption or emission spectra with a change in solvent polarity, suggests a significant change in the dipole moment of the molecule upon photoexcitation, indicative of intramolecular charge transfer (ICT) character.[8] This property is highly desirable for the design of environmentally sensitive fluorescent probes.

V. Conclusion and Future Perspectives

This compound has emerged as a molecule of considerable scientific and practical importance. Its straightforward synthesis, versatile coordination chemistry, and diverse biological activities underscore its status as a privileged scaffold. Future research in this area is expected to focus on several key directions:

-

Asymmetric Catalysis: The development of chiral this compound ligands for asymmetric catalysis is a promising avenue for the synthesis of enantiomerically pure compounds.

-

Targeted Drug Delivery: The incorporation of the this compound scaffold into targeted drug delivery systems could enhance the efficacy and reduce the side effects of anticancer and other therapeutic agents.

-

Advanced Materials: Further exploration of the photophysical properties of this compound and its derivatives could lead to the development of novel materials for optoelectronic devices and sensors.

The continued investigation of this remarkable heterocyclic compound will undoubtedly unlock new opportunities in chemistry, biology, and materials science.

VI. References

-

Qurban, J., Ashraf, S., Liaqat, F., & Siddiqi, H. M. (2025). A Highly Sensitive Benzoxazole‐Based Fluorescent Probe for Hg Detection Supported by Mechanistic Studies. ChemistrySelect, 10(1), e202404088.

-

Gelin, M., et al. (2018). Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity. Journal of Medicinal Chemistry, 61(23), 10502-10518.

-

ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--

-

Ismail, M. A., et al. (2020). Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. Journal of Medicinal Chemistry, 63(3), 837-865.

-

Pireddu, R., et al. (2012). Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2). Bioorganic & Medicinal Chemistry Letters, 22(16), 5243-5247.

-

Di Giosia, M., et al. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe for pH Sensing in Water. Molecules, 27(15), 4984.

-

Martinez, A., et al. (2019). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Molbank, 2019(4), M1093.

-

Rashamuse, K., et al. (2020). MW-assisted van Leusen synthesis of 5-aryl-1,3-oxazole compounds. Tetrahedron Letters, 61(12), 151614.

-

Kownacki, I., et al. (2021). Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization. Polymers, 13(16), 2735.

References

- 1. mdpi.com [mdpi.com]

- 2. sciforum.net [sciforum.net]

- 3. mdpi.com [mdpi.com]

- 4. Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

stability and reactivity of the 5-(2-Pyridyl)-1,3-oxazole scaffold

An In-depth Technical Guide to the Stability and Reactivity of the 5-(2-Pyridyl)-1,3-oxazole Scaffold

Abstract

The this compound scaffold represents a privileged heterocyclic system of significant interest to researchers in medicinal chemistry, drug development, and materials science. This guide provides a comprehensive analysis of the core's chemical stability and reactivity. By dissecting the electronic interplay between the electron-deficient pyridine ring and the π-excessive, yet internally complex, oxazole ring, we illuminate the principles governing its behavior. We explore its stability across a range of pH conditions, its susceptibility to oxidative and reductive stress, and its multifaceted reactivity in key synthetic transformations, including electrophilic and nucleophilic substitutions, metallation, and transition-metal-catalyzed cross-coupling reactions. This document serves as a technical resource, blending foundational principles with practical, field-proven insights and detailed experimental protocols to empower scientists in their research and development endeavors.

Introduction: The Strategic Importance of a Hybrid Scaffold

The this compound core is a fascinating molecular architecture, wedding two distinct heterocyclic personalities: the electron-deficient, basic pyridine ring and the aromatic, yet reactive, 1,3-oxazole ring. This union is not merely additive; it creates a unique electronic landscape that imparts valuable properties. The scaffold is prevalent in numerous biologically active natural products and synthetic molecules, valued for its role as a bioisosteric replacement for other functionalities and its potent ability to act as a bidentate chelating ligand for various metal ions.[1][2][3] This chelation capacity is pivotal not only for creating novel catalysts but also for interacting with metalloenzymes, a key strategy in modern drug design.[4][5] Understanding the inherent stability and predictable reactivity of this scaffold is paramount for its successful manipulation and deployment in complex molecular designs.

Architectural Stability: A Tale of Two Rings

The overall stability of the this compound scaffold is robust. Oxazoles are thermally stable aromatic compounds, often capable of withstanding high temperatures without decomposition.[3][6] The inherent aromaticity of both the pyridine and oxazole rings contributes to a structure that is generally resilient, yet possesses specific vulnerabilities that can be strategically exploited.

Influence of pH

-

Acidic Conditions: The scaffold's response to acid is dominated by the pyridine nitrogen, which is the most basic site. The conjugate acid of pyridine has a pKa of approximately 5.25, whereas the oxazole nitrogen is significantly less basic, with the conjugate acid of the parent oxazole having a pKa of just 0.8.[7][8] Therefore, in acidic media, protonation occurs selectively on the pyridine nitrogen. This protonation acts as an electronic sink, further deactivating the entire system towards electrophilic attack. While the oxazole ring is more resistant to acid-catalyzed hydrolysis than furan, prolonged exposure to strong aqueous acid can induce ring cleavage.[6]

-

Basic Conditions: The scaffold demonstrates high stability in basic media. The primary interaction with strong, non-nucleophilic bases (e.g., organolithium reagents) is deprotonation. The acidity of the oxazole ring protons follows the order C2 > C5 > C4, making the C2 position the primary site for metallation, a cornerstone of its functionalization chemistry.[6][7][9]

Redox Stability

-

Oxidative Stress: The oxazole ring is the more fragile component under oxidative conditions. Strong oxidizing agents like potassium permanganate or ozone can lead to oxidative cleavage of the oxazole ring system.[9][10] The pyridine ring is comparatively resistant to oxidation.

-

Reductive Stress: Catalytic hydrogenation or the use of potent reducing agents can reduce the oxazole ring to an oxazoline or lead to complete ring opening.[6] The choice of reducing agent and conditions dictates the final product.

Coordination and Stability

The juxtaposition of the pyridine nitrogen and the oxazole nitrogen creates a powerful bidentate N,N-ligand system.[11][12] This structure readily chelates with a vast array of transition metals, including copper, palladium, nickel, and ruthenium.[8][12][13] It is crucial to recognize that this coordination can significantly alter the scaffold's stability. For instance, coordination to a Lewis acidic metal center can render the oxazole ring more susceptible to nucleophilic attack or hydrolysis by adventitious water.[13]

Caption: Factors influencing the stability of the pyridyl-oxazole scaffold.

Reactivity Landscape: A Guide to Functionalization

The reactivity of the this compound core is a rich and predictable field, offering multiple avenues for selective modification. The electronic push-pull between the two rings defines the preferred sites of reaction.

Electrophilic and Nucleophilic Substitution

-

Electrophilic Aromatic Substitution (EAS): The scaffold is generally deactivated towards EAS due to the electron-withdrawing nature of both heterocyclic rings. When forced, substitution on the oxazole ring occurs preferentially at the C5 position, though this is already occupied in the title scaffold.[6][7] The C4 position is the next most likely site if activated by an electron-donating group.[9] EAS on the pyridine ring is notoriously difficult and would occur at its C3' and C5' positions under harsh conditions.

-

Nucleophilic Aromatic Substitution (NAS): The oxazole ring is resistant to NAS unless a suitable leaving group is installed at the electron-deficient C2 position.[7][9] Conversely, the pyridine ring is more amenable to NAS, particularly at the C2' (ortho) and C4' (para) positions relative to the ring nitrogen.

Deprotonation and C-H Functionalization

The most powerful and widely used strategy for functionalizing the oxazole portion of the scaffold is through direct C-H activation via deprotonation. The acidity of the oxazole protons (C2 > C5 > C4) allows for highly regioselective metallation.[6][14] Treatment with a strong base like n-butyllithium at low temperatures cleanly generates a 2-lithiooxazole species. This potent nucleophile can be trapped with a wide variety of electrophiles (e.g., aldehydes, alkyl halides, silyl chlorides), providing a direct route to 2-substituted derivatives.[7][15]

Transition Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the cornerstone of modern synthetic chemistry and are exceptionally well-suited for modifying the this compound scaffold.[16] This strategy offers unparalleled versatility for constructing complex architectures.

The general approach involves two main pathways:

-

Halogenation-Coupling: The scaffold is first halogenated (typically brominated or iodinated) at a specific position on either the oxazole or pyridine ring. This halo-derivative then serves as the electrophilic partner in reactions like Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), Negishi (with organozincs), and Sonogashira (with terminal alkynes) couplings.[14][16]

-

C-H Activation/Borylation-Coupling: Direct C-H activation or conversion of a C-H bond to a C-Bpin bond (borylation) creates an organometallic nucleophile from the scaffold itself, which can then be coupled with aryl or vinyl halides/triflates.[17]

The C2 and C5 positions of the oxazole ring are common sites for introducing the necessary handles (halides or metals) for these transformations.[15]

Caption: Primary sites and modes of reactivity for the pyridyl-oxazole core.

Experimental Protocols and Data

To translate theory into practice, this section provides validated, step-by-step methodologies for the synthesis and functionalization of the scaffold.

Synthesis via Van Leusen Reaction

The Van Leusen oxazole synthesis is a robust and versatile method for constructing the 5-substituted oxazole ring. It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[18][19]

Protocol: Synthesis of this compound

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous methanol (50 mL).

-

Reagent Addition: Add potassium carbonate (2.0 equivalents) to the methanol and stir to create a suspension. Add 2-pyridinecarboxaldehyde (1.0 equivalent) followed by tosylmethyl isocyanide (TosMIC) (1.1 equivalents).[20]

-

Reaction: Heat the mixture to reflux (approximately 65 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.[20]

-

Workup: After cooling to room temperature, remove the methanol under reduced pressure. Partition the residue between water (50 mL) and ethyl acetate (50 mL).

-

Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.[21]

Functionalization via Suzuki-Miyaura Cross-Coupling

This protocol describes the functionalization of a pre-brominated scaffold, a common strategy for building molecular complexity.

Protocol: Suzuki Coupling of 2-Bromo-5-(2-pyridyl)-1,3-oxazole

Caption: Experimental workflow for a typical Suzuki cross-coupling reaction.

-

Setup: In a reaction vessel suitable for inert atmosphere chemistry, combine 2-bromo-5-(2-pyridyl)-1,3-oxazole (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically potassium carbonate or cesium carbonate (2.0-3.0 equivalents).

-

Solvent & Degassing: Add a solvent system, often a mixture like 1,4-dioxane and water (e.g., 4:1 v/v). Thoroughly degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction time can vary from 2 to 24 hours. Monitor its completion using TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over a drying agent (e.g., MgSO₄), filter, and concentrate. Purify the crude product via flash column chromatography to obtain the desired 2,5-disubstituted pyridyl-oxazole.

Quantitative Data Summary

The following table summarizes key physicochemical and reactivity data for the parent oxazole ring, which provides a foundational context for the behavior of the pyridyl-oxazole scaffold.

| Parameter | Value / Position | Causality & Significance | Reference |

| pKa (Conjugate Acid) | ~0.8 | The oxazole nitrogen is very weakly basic, ensuring the pyridine nitrogen is the primary site of protonation. | [7] |

| Proton Acidity Order | C2 > C5 > C4 | The C2 proton is the most acidic due to its position between two heteroatoms, making it the kinetic site for deprotonation. | [6] |

| Electrophilic Attack | C5 (if unsubstituted) > C4 | The C5 position is generally the most electron-rich carbon, favoring electrophilic attack. | [6][7] |

| Nucleophilic Attack | C2 | The C2 position is the most electron-deficient carbon, making it the target for nucleophiles, especially with a leaving group. | [9] |

Conclusion

The this compound scaffold is a testament to the power of hybrid heterocyclic design. It offers a robust and thermally stable core whose reactivity is dominated by predictable, electronically-driven principles. Its stability in basic conditions contrasts with its targeted reactivity upon protonation or interaction with strong bases, providing chemists with distinct operational windows. The true synthetic power of this scaffold is unlocked through modern chemical transformations, particularly regioselective metallation at the C2 position and a wide array of transition-metal-catalyzed cross-coupling reactions. These methods provide reliable and modular access to a vast chemical space of functionalized derivatives. The intrinsic N,N-bidentate chelating ability further elevates its status, positioning it as a premier ligand in catalysis and a valuable pharmacophore in drug discovery. A thorough understanding of this balance between stability and reactivity is the key to fully exploiting the immense potential of this privileged scaffold.

References

- 1. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Oxazole - Wikipedia [en.wikipedia.org]

- 8. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 10. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]

- 11. Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cross-Coupling Reaction of Oxazoles: Ingenta Connect [ingentaconnect.com]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 16. View of Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles | Journal of Advances in Science and Technology [ignited.in]

- 17. mdpi.com [mdpi.com]

- 18. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. This compound synthesis - chemicalbook [chemicalbook.com]

- 21. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

solubility of 5-(2-Pyridyl)-1,3-oxazole in common lab solvents

An In-Depth Technical Guide on the Solubility of 5-(2-Pyridyl)-1,3-oxazole

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the oxazole and pyridine moieties in biologically active molecules.[1][2] A comprehensive understanding of its solubility in common laboratory solvents is a cornerstone for its synthesis, purification, formulation, and screening in drug discovery pipelines. While extensive, publicly available quantitative solubility data for this specific molecule is limited, this guide provides a robust framework for both predicting and experimentally determining its solubility profile. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present detailed, field-proven protocols for its quantitative and qualitative assessment, and offer a logical workflow for solvent selection in various research applications.

Physicochemical Profile of this compound

To predict the solubility behavior of this compound, we must first understand its fundamental physicochemical properties. The structure consists of a pyridine ring, which is basic, linked to an oxazole ring, a five-membered aromatic heterocycle containing both oxygen and nitrogen.[3]

The molecule's key identifiers and computed properties are summarized below. These values, particularly the XLogP3, provide the initial rationale for solvent selection, suggesting a preference for organic solvents over water.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆N₂O | [4][5] |

| Molecular Weight | 146.15 g/mol | [5] |

| CAS Number | 70380-73-3 | [4] |

| Appearance | Clear yellow liquid | [4] |

| XLogP3 (Lipophilicity) | 1.4 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 3 (N in pyridine, N & O in oxazole) | [5] |

| Polar Surface Area | 38.9 Ų |[5] |

The presence of three hydrogen bond acceptors and a moderate XLogP value suggests that this compound will exhibit solubility in a range of polar organic solvents. The basic nitrogen on the pyridine ring (pKa of conjugate acid ~5-6) implies that its solubility in aqueous media will be significantly enhanced under acidic conditions.[6]

Theoretical Solubility Profile & Solvent Selection

The principle of "like dissolves like" is the primary guide for predicting solubility.[7] The aromatic and heterocyclic nature of this compound indicates it has both polar and non-polar characteristics.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the molecule has an aromatic character, the highly polar pyridine and oxazole rings will limit its interaction with purely non-polar hydrocarbon solvents.

-

Polar Aprotic Solvents (e.g., THF, Ethyl Acetate, Acetone, DMSO, DMF): Good solubility is predicted in these solvents. They can engage in dipole-dipole interactions with the polar regions of the molecule without the competing hydrogen bonding that occurs in protic solvents. Solvents like DMSO and DMF are often excellent choices for a wide range of organic compounds.[8]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Moderate to good solubility is expected in lower alcohols like methanol and ethanol, which can interact with the heteroatoms. Solubility in water is expected to be low due to the molecule's overall lipophilicity (XLogP of 1.4).[5] However, as a basic compound, its solubility in aqueous acids (e.g., dilute HCl) should be high, as the protonated pyridinium salt formed is ionic and readily solvated by water.

The following workflow provides a logical approach to selecting a solvent for a specific laboratory application.

Caption: Logical workflow for solvent selection based on application.

Experimental Determination of Solubility

Theoretical predictions must be confirmed by empirical data. The following protocols describe robust methods for both quantitative and qualitative solubility assessment.

Quantitative Protocol: Equilibrium Solubility via Gravimetric Analysis

This method, a variant of the well-established shake-flask technique, determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[7] It is considered a gold standard for its accuracy and reliability.

Causality and Self-Validation: The protocol is designed to ensure true equilibrium is reached and that only the dissolved solute is measured. The extended equilibration time (24-48 hours) allows the dissolution process to reach a steady state. The mandatory filtration step is critical to remove microscopic, undissolved particulates that would otherwise artificially inflate the measured solubility. Visual confirmation of excess solid before and after equilibration validates that the solution was indeed saturated.

Experimental Workflow Diagram

Caption: Workflow for quantitative solubility determination via gravimetric analysis.

Step-by-Step Methodology:

-

Preparation: To a series of glass vials, add a precisely known volume of the desired solvent (e.g., 2.0 mL). Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved material.

-

Equilibration: Seal the vials and place them in an agitator (e.g., orbital shaker or rotator) in a temperature-controlled environment (typically 25 °C) for 24 to 48 hours.

-

Sample Collection: After equilibration, remove the vials and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a calibrated pipette or syringe.

-

Filtration: For maximum accuracy, filter the collected supernatant through a solvent-compatible syringe filter (e.g., PTFE, 0.45 µm pore size) into a pre-weighed, clean vial. This step is crucial to remove any fine suspended particles.[9]

-

Evaporation: Remove the solvent from the filtered aliquot under reduced pressure (e.g., using a rotary evaporator or vacuum centrifuge) or by evaporation under a gentle stream of nitrogen gas.

-

Measurement: Once the solvent is fully removed, place the vial in a desiccator to ensure it is completely dry. Weigh the vial containing the solute residue.

-

Calculation: Determine the mass of the dissolved solid by subtracting the initial vial mass from the final mass. Calculate the solubility using the formula: Solubility (mg/mL) = Mass of Residue (mg) / Volume of Filtered Aliquot (mL)

Qualitative Protocol: Acid-Base Solubility Classification

This rapid method classifies the compound based on its acidic or basic functional groups, providing valuable information with minimal material.[10][11]

Step-by-Step Methodology:

-

Water Solubility: In a small test tube, add ~25 mg of this compound to 0.75 mL of deionized water. Shake vigorously.[10]

-

Observation: The compound is likely to be sparingly soluble or insoluble.

-

-

Solubility in 5% HCl: To a fresh sample, add 0.75 mL of 5% aqueous HCl. Shake vigorously.

-

Expected Result: The compound should dissolve.

-

Interpretation: Solubility in dilute acid is a strong indication of a basic functional group, in this case, the pyridine nitrogen, which becomes protonated to form a water-soluble salt. This classifies the compound as an organic base (Class B).[11]

-

-

Solubility in 5% NaOH: To a fresh sample, add 0.75 mL of 5% aqueous NaOH. Shake vigorously.

-

Expected Result: The compound will be insoluble.

-

Interpretation: The absence of an acidic proton (like a phenol or carboxylic acid) means it will not react with a base to form a soluble salt.

-

Data Summary

While specific experimental data is not available in the literature, the results from the protocols above can be compiled into a comprehensive table for comparative analysis.

Table 2: Solubility Data Template for this compound at 25°C

| Solvent | Relative Polarity[12] | Predicted Solubility | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |

|---|---|---|---|---|

| Hexane | 0.009 | Insoluble | User to determine | User to determine |

| Toluene | 0.099 | Sparingly Soluble | User to determine | User to determine |

| Dichloromethane | 0.309 | Soluble | User to determine | User to determine |

| Ethyl Acetate | 0.228 | Soluble | User to determine | User to determine |

| Acetone | 0.355 | Soluble | User to determine | User to determine |

| Acetonitrile | 0.460 | Soluble | User to determine | User to determine |

| Tetrahydrofuran (THF) | 0.207 | Soluble | User to determine | User to determine |

| Methanol | 0.762 | Soluble | User to determine | User to determine |

| Ethanol | 0.654 | Soluble | User to determine | User to determine |

| Dimethyl Sulfoxide (DMSO) | 0.444 | Very Soluble | User to determine | User to determine |

| Water | 1.000 | Sparingly Soluble | User to determine | User to determine |

| 5% Aqueous HCl | N/A | Very Soluble | User to determine | User to determine |

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Oxazole - Wikipedia [en.wikipedia.org]

- 4. H34123.03 [thermofisher.com]

- 5. 2-(Pyridin-2-yl)oxazole | C8H6N2O | CID 11457758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-(Pyridin-2-yl)oxazol-4-amine () for sale [vulcanchem.com]

- 7. youtube.com [youtube.com]

- 8. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.ws [chem.ws]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. chem.rochester.edu [chem.rochester.edu]

Methodological & Application

Application Notes and Protocols for One-Pot Synthesis of 5-Substituted-1,3-Oxazoles

Abstract

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents with a wide spectrum of biological activities.[1][2] Its value has driven the development of efficient synthetic methodologies. One-pot reactions, which allow the synthesis of complex molecules in a single vessel, represent an ideal strategy, minimizing byproducts, increasing atom economy, and reducing operational complexity.[3][4] This document provides an in-depth guide for researchers, chemists, and drug development professionals on reliable and efficient one-pot methods for synthesizing 5-substituted-1,3-oxazoles, with a primary focus on the versatile Van Leusen oxazole synthesis and its modern variations.

Introduction: The Significance of the Oxazole Scaffold

The five-membered aromatic heterocycle of oxazole is a cornerstone in drug discovery.[5] Molecules incorporating this ring system readily engage with enzymes and biological receptors through various non-covalent interactions, leading to diverse pharmacological effects, including anti-inflammatory, antimicrobial, anti-cancer, and antidiabetic properties.[1][6] The development of robust and scalable synthetic routes to substituted oxazoles is therefore a critical objective in organic and medicinal chemistry.

Among the various synthetic strategies, the Van Leusen oxazole synthesis stands out as one of the most convenient and broadly applicable protocols for preparing oxazole-based molecules, particularly due to its operational simplicity, readily available starting materials, and wide substrate scope.[7] This guide details the foundational Van Leusen reaction and explores advanced, greener protocols that leverage ionic liquids and microwave assistance to enhance efficiency and sustainability.

Core Methodology: The Van Leusen Oxazole Synthesis

First reported in 1972 by van Leusen and colleagues, this reaction provides a direct route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) in a one-pot reaction under mild, basic conditions.[7][8]

Principle and Mechanism

The reaction's success is driven by the unique trifunctional nature of TosMIC (p-toluenesulfonylmethyl isocyanide).[9][10] The molecule features:

-

Acidic α-protons: The electron-withdrawing sulfonyl and isocyanide groups make the methylene protons acidic and easy to deprotonate.

-

An Isocyano Group: This group acts as a key building block for the heterocycle.

-

A Sulfinyl Group: The tosyl group serves as an excellent leaving group in the final aromatization step.

The reaction proceeds via a [3+2] cycloaddition pathway.[7][8] The mechanism unfolds in a clear, stepwise manner:

-

Deprotonation: A base (commonly K₂CO₃) removes an acidic proton from the α-carbon of TosMIC, generating a nucleophilic anion.

-

Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde.

-

Cyclization: The resulting alkoxide intermediate undergoes an intramolecular 5-endo-dig cyclization, attacking the isocyanide carbon to form a 5-membered oxazoline intermediate.[11][12]

-

Elimination (Aromatization): The presence of a proton at the β-position to the sulfinyl group allows for a base-promoted elimination of p-toluenesulfinic acid (TosH), which drives the formation of the stable aromatic 1,3-oxazole ring.[7][9]

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Protocol 1: General One-Pot Synthesis of 5-Substituted-1,3-Oxazoles

This protocol describes the classical and widely used method for synthesizing 5-substituted-1,3-oxazoles.

Rationale for Experimental Choices:

-

Base (K₂CO₃): Potassium carbonate is a mild, inexpensive, and effective base for deprotonating TosMIC without causing significant side reactions. Other bases like piperidine have also been reported.[7]

-

Solvent (Methanol): Methanol is a common solvent as it effectively dissolves the reactants and the base. It is crucial to use anhydrous methanol to prevent potential hydrolysis of the isocyanide group.

-

Temperature (Reflux): Heating the reaction to reflux provides the necessary activation energy for the cyclization and elimination steps, ensuring the reaction proceeds to completion in a reasonable timeframe.

Experimental Workflow

Caption: General workflow for Van Leusen oxazole synthesis.

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 eq.), tosylmethyl isocyanide (TosMIC, 1.0 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add anhydrous methanol to the flask (concentration typically 0.1-0.2 M).

-

Reaction: Heat the reaction mixture to reflux (approx. 65°C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-5 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

-

Purification:

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure 5-substituted-1,3-oxazole.

-

Advanced & Green Protocols

While the classical method is robust, modern advancements have focused on improving its environmental footprint and efficiency.

Protocol 2: One-Pot Synthesis in Ionic Liquids

Ionic liquids (ILs) are salts with low melting points that serve as non-volatile, thermally stable, and recyclable solvents, making them an excellent choice for green chemistry applications.[13] This protocol is particularly effective for synthesizing 4,5-disubstituted oxazoles but the core Van Leusen cyclization to form the 5-substituted ring remains the key step.[8][13]

Rationale for Experimental Choices:

-

Ionic Liquid ([bmim]Br): 1-Butyl-3-methylimidazolium bromide is a common ionic liquid that effectively facilitates the reaction. A key advantage is its recyclability; it can be recovered and reused for multiple runs without a significant drop in yield.[13]

-

Room Temperature: The high polarity of the ionic liquid can stabilize charged intermediates, often allowing the reaction to proceed efficiently at room temperature, thus saving energy.

Step-by-Step Protocol:

-

Reaction Setup: In a flask, combine TosMIC (1.0 eq.), an aliphatic halide (1.1 eq., for 4,5-disubstitution), and K₂CO₃ (2.5 eq.) in the ionic liquid [bmim]Br.

-

First Stage: Stir the mixture vigorously at room temperature for 12 hours. Monitor by TLC until TosMIC is consumed.

-

Second Stage: Add the aldehyde (1.2 eq.) to the reaction mixture.

-